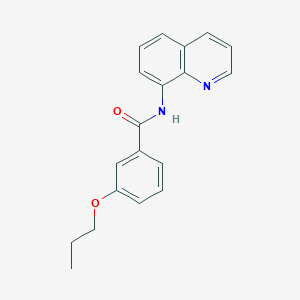
3-propoxy-N-(quinolin-8-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-propoxy-N-(quinolin-8-yl)benzamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-propoxy-N-(quinolin-8-yl)benzamide typically involves the reaction of quinoline derivatives with benzamide compounds. One common method is the copper-mediated tandem C(sp2)–H amination, which provides quinazolinones from N-(quinolin-8-yl)benzamide and amidine hydrochlorides . This method is efficient and avoids the use of sensitive and expensive metals.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale chemical reactions using transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols . These methods are designed to be more sustainable and environmentally friendly.
化学反应分析
Types of Reactions
3-propoxy-N-(quinolin-8-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinones, while reduction may produce different quinoline derivatives .
科学研究应用
Chemical Structure and Characteristics
3-Propoxy-N-(quinolin-8-yl)benzamide features a benzamide core with a quinoline moiety and a propoxy group. This specific arrangement enhances its solubility and interaction with biological targets, making it an intriguing candidate for further investigation in medicinal applications.
Medicinal Chemistry
The compound is primarily explored for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant activity against various cancer cell lines. The quinoline structure is known to interact with critical cellular pathways involved in cancer progression, making it a candidate for developing new anticancer agents.
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. Studies suggest that it may inhibit the growth of certain bacteria and fungi, which is crucial in the context of rising antibiotic resistance .
- Enzyme Inhibition : this compound may act as an inhibitor for specific enzymes involved in disease processes. For instance, some derivatives have been investigated for their ability to inhibit matrix metalloproteinases, which are implicated in cancer metastasis .
Biological Studies
The biological activity of this compound has been assessed through various interaction studies:
- Binding Affinity : Studies often focus on the compound's binding affinity to various biological targets, including receptors and enzymes. Techniques like surface plasmon resonance and fluorescence resonance energy transfer are commonly employed to evaluate these interactions .
- Mechanism of Action : The mechanism involves the compound's interaction with specific molecular targets, potentially leading to inhibition of critical pathways in cancer cells or pathogens. This understanding is vital for optimizing its pharmacological properties .
Industrial Applications
Beyond medicinal chemistry, this compound has potential applications in material science:
- Development of New Materials : The compound could be utilized in creating novel materials with specific properties, such as polymers or coatings that require enhanced durability or functional characteristics.
Comparative Analysis with Related Compounds
To highlight the uniqueness of this compound within its class of compounds, a comparative analysis is presented below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(quinolin-8-yl)benzamide | Lacks propoxy group | Anticancer activity |
| Quinolin-8-sulfonamide derivatives | Contains sulfonamide functionality | Exhibits strong anticancer properties |
| N-(2-methylphenyl)-N-(quinolin-8-yl)benzamide | Methyl substitution on phenyl ring | Potentially different pharmacological profiles |
| 4-Propyloxy-N-(quinolin-8-yl)benzamide | Propoxy group at different position | May exhibit altered biological activity |
This table underscores how variations in substituents can influence biological activity and pharmacological profiles, emphasizing the potential advantages of this compound.
Case Studies and Research Findings
Numerous studies have been conducted to evaluate the efficacy and safety of this compound:
- Anticancer Studies : A series of experiments demonstrated that derivatives of this compound could effectively inhibit tumor growth in vitro and in vivo models. Specific attention was given to their mechanism of action involving apoptosis induction in cancer cells .
- Antimicrobial Efficacy : Research indicated that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for new antimicrobial agents .
作用机制
The mechanism of action of 3-propoxy-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the fragmentation of the bacterial chromosome and ultimately cell death .
相似化合物的比较
Similar Compounds
Quinazoline: Another nitrogen-containing heterocycle with significant biological activities.
Quinolone: A class of synthetic antimicrobials used to treat bacterial infections.
Uniqueness
3-propoxy-N-(quinolin-8-yl)benzamide is unique due to its specific chemical structure, which allows it to interact with molecular targets in a distinct manner compared to other quinoline derivatives . This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
属性
分子式 |
C19H18N2O2 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC 名称 |
3-propoxy-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C19H18N2O2/c1-2-12-23-16-9-3-7-15(13-16)19(22)21-17-10-4-6-14-8-5-11-20-18(14)17/h3-11,13H,2,12H2,1H3,(H,21,22) |
InChI 键 |
UDINJTYVMUUTFT-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
规范 SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















